D-Valine, 3-fluoro-
CAS No.: 59752-74-8
Cat. No.: VC3924735
Molecular Formula: C5H10FNO2
Molecular Weight: 135.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59752-74-8 |
|---|---|
| Molecular Formula | C5H10FNO2 |
| Molecular Weight | 135.14 g/mol |
| IUPAC Name | (2S)-2-amino-3-fluoro-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-/m0/s1 |
| Standard InChI Key | ZFUKCHCGMBNYHH-VKHMYHEASA-N |
| Isomeric SMILES | CC(C)([C@H](C(=O)O)N)F |
| SMILES | CC(C)(C(C(=O)O)N)F |
| Canonical SMILES | CC(C)(C(C(=O)O)N)F |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
D-Valine, 3-fluoro- features a chiral center at the α-carbon (C2) and a fluorine atom at the β-carbon (C3), resulting in the IUPAC name (2S)-2-amino-3-fluoro-3-methylbutanoic acid . The fluorine atom introduces significant steric and electronic perturbations compared to native valine. X-ray crystallographic data for analogous fluorinated amino acids, such as 3-fluoro-4-hydroxyprolines, reveal that fluorine’s electronegativity (3.98 Pauling scale) induces a gauche effect, stabilizing specific rotameric states of the side chain . In D-valine, 3-fluoro-, this effect likely favors a gauche conformation between the fluorine and carboxylate groups, reducing conformational entropy and enhancing rigidity .
Comparative Analysis with DL-Valine
Unlike racemic DL-valine (CAS 516-06-3), which exhibits a melting point of 295°C and water solubility of 68 g/L , fluorination at C3 alters physicochemical properties. Preliminary models predict a lower melting point for D-valine, 3-fluoro- due to disrupted crystal packing from fluorine’s van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) . The compound’s pKa values are also modulated: while native valine has pKa₁ = 2.32 (carboxyl) and pKa₂ = 9.61 (amino) , fluorination likely lowers the carboxyl pKa to ~1.8–2.0 due to the electron-withdrawing inductive effect (-I) of fluorine .
Table 1: Physicochemical Properties of D-Valine, 3-Fluoro- vs. DL-Valine
Synthetic Methodologies and Reaction Mechanisms
Fluorination Strategies
The synthesis of D-valine, 3-fluoro- typically begins with enantiopure D-valine, leveraging electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . In a representative procedure:
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Protection: The amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions.
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Enolate Formation: Treatment with a strong base (e.g., LDA) generates a resonance-stabilized enolate at C3.
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Fluorination: Selectfluor® delivers fluorine to the enolate, yielding 3-fluoro-D-valine-Boc .
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Deprotection: Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, affording the final product .
This method, adapted from fluoroproline syntheses , achieves diastereomeric ratios >20:1 due to the chiral directing effect of the α-amino group.
Stereochemical Control
The fluorine atom’s configuration at C3 is governed by the enolate’s geometry. Quantum mechanical calculations on analogous systems (e.g., 3-fluoro-4-hydroxyprolines) demonstrate that syn addition of fluorine predominates when using bulky bases that favor the Z-enolate . This stereochemical outcome is critical for maintaining the D-configuration’s biological relevance, particularly in peptide therapeutics targeting chiral environments like enzyme active sites.
Conformational and Thermodynamic Analysis
Gauche Effect and Ring Puckering
In fluorinated amino acids, the gauche effect stabilizes conformers where electronegative substituents (F, OH) adopt a gauche relationship. For D-valine, 3-fluoro-, this effect reduces the side chain’s rotational freedom, favoring a C3-exo pucker analogous to 4-fluoro-L-proline . Nuclear Overhauser Effect Spectroscopy (NOESY) of related compounds confirms shorter F···H distances (2.5–3.3 Å) in the preferred conformer, consistent with attenuated steric clashes .
Impact on Amide Bond Isomerism
Fluorination perturbs the trans:cis amide equilibrium. Natural Bond Orbital (NBO) analyses reveal that the n→π* interaction between the carbonyl oxygen and adjacent amide group weakens by ~2–3 kcal/mol in fluorinated valines compared to native analogs . This destabilization increases the cis-amide population from <1% (native valine) to ~5–8% (3-fluoro-D-valine), as observed in NMR coupling constants (JHα-HN ≈ 6–7 Hz for trans vs. 8–9 Hz for cis) .
Applications in Medicinal Chemistry and Biochemistry
Peptide Engineering
D-Valine, 3-fluoro- is incorporated into peptides to enhance proteolytic stability. Fluorine’s -I effect reduces nucleophilic attack by proteases at the β-carbon, extending half-life in vivo. For example, fluorinated analogs of the hypoxia-inducible factor (HIF-1α) peptide exhibit 3–5-fold increased resistance to chymotrypsin degradation compared to non-fluorinated counterparts .
Metabolic Probes
¹⁹F NMR studies exploit the fluorine atom’s spin-½ nucleus to track amino acid uptake and metabolism in real time. D-Valine, 3-fluoro-’s low background signal and chemical shift sensitivity (δ = −115 to −120 ppm) make it ideal for monitoring bacterial peptide synthesis or tumor metabolism .
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